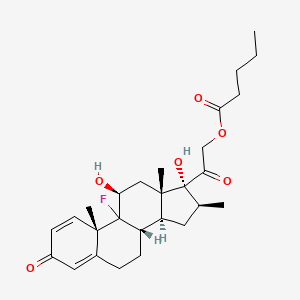

Betamethasone21-Valerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Betamethasone 21-valerate is a synthetic glucocorticoid ester, specifically the 21-valerate ester of betamethasone. It is widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly found in topical formulations such as creams, ointments, and lotions, and is used to treat various inflammatory skin conditions like eczema and psoriasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-valerate involves the esterification of betamethasone with valeric acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the production of betamethasone 21-valerate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and quantify impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Betamethasone 21-valerate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of betamethasone alcohol and other oxidized derivatives.

Hydrolysis: In the presence of water, betamethasone 21-valerate can hydrolyze to betamethasone and valeric acid.

Thermal Degradation: At elevated temperatures, betamethasone 21-valerate degrades into betamethasone alcohol and other by-products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Thermal Degradation: This typically occurs at temperatures above 100°C.

Major Products Formed:

- Betamethasone Alcohol

- Valeric Acid

- Other oxidized derivatives

Wissenschaftliche Forschungsanwendungen

Betamethasone 21-valerate has a wide range of applications in scientific research:

- Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of HPLC methods .

- Biology: The compound is studied for its effects on cellular processes, including inflammation and immune response modulation .

- Medicine: Betamethasone 21-valerate is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases .

- Industry: It is used in the formulation of various pharmaceutical products, ensuring the stability and efficacy of topical medications .

Wirkmechanismus

Betamethasone 21-valerate is often compared with other glucocorticoid esters such as:

- Betamethasone 17-valerate

- Betamethasone 17,21-dipropionate

- Betamethasone disodium phosphate

Uniqueness: Betamethasone 21-valerate is unique due to its specific esterification at the 21st position, which influences its pharmacokinetic properties and potency. Compared to betamethasone 17-valerate, it has a different lipophilicity profile, affecting its absorption and distribution in the skin .

Vergleich Mit ähnlichen Verbindungen

- Betamethasone 17-valerate

- Betamethasone 17,21-dipropionate

- Betamethasone disodium phosphate

Eigenschaften

Molekularformel |

C27H37FO6 |

|---|---|

Molekulargewicht |

476.6 g/mol |

IUPAC-Name |

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26?,27-/m0/s1 |

InChI-Schlüssel |

FEROCCAEIIKMJT-YPDDTXEGSA-N |

Isomerische SMILES |

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |

Kanonische SMILES |

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)

![(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)

![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)

![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)

![4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)